molecular formula C20H24N2O4S B2897385 4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922022-90-0

4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2897385
CAS RN: 922022-90-0
M. Wt: 388.48
InChI Key: AAUFXWBPRALTTC-UHFFFAOYSA-N
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Description

The compound is a benzenesulfonamide derivative, which suggests it might have some biological activity. Benzenesulfonamides are a class of compounds known for their medicinal properties, particularly as carbonic anhydrase inhibitors .


Molecular Structure Analysis

The molecule contains a benzenesulfonamide moiety attached to a tetrahydrobenzo[b][1,4]oxazepin ring. This ring is further substituted with ethyl and trimethyl groups .


Chemical Reactions Analysis

As a benzenesulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or substitution reactions at the sulfonamide group .

Scientific Research Applications

Bioactivity and Carbonic Anhydrase Inhibition

A series of compounds related to the benzenesulfonamide family have been synthesized and tested for their bioactivities, including cytotoxicity and tumor specificity. These compounds have also been evaluated for their potential as carbonic anhydrase inhibitors. For example, certain derivatives have shown interesting cytotoxic activities, which are crucial for further anti-tumor activity studies. Moreover, some of these sulfonamides have strongly inhibited human cytosolic isoforms of carbonic anhydrase, hCA I and II, highlighting their potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).

Antimicrobial Activities

Compounds within the benzenesulfonamide framework have been synthesized and assessed for their antimicrobial properties. The synthesis of these compounds involves various chemical reactions, leading to the creation of molecules that have been evaluated against different bacteria and fungi. The results from these studies suggest that certain derivatives possess moderate to significant antimicrobial activities, which could be beneficial in developing new antimicrobial agents (Sarvaiya et al., 2019).

Antioxidant and Enzyme Inhibition Properties

The antioxidant properties of benzenesulfonamide derivatives have been investigated, with some compounds showing moderate activities in scavenging free radicals and metal chelation. Additionally, these compounds have been studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are associated with various diseases such as Alzheimer's and Parkinson's. The findings indicate that certain derivatives exhibit significant inhibition of these enzymes, suggesting potential therapeutic applications (Lolak et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activity of this compound, determining its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

4-ethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-14-6-9-16(10-7-14)27(24,25)21-15-8-11-18-17(12-15)22(4)19(23)20(2,3)13-26-18/h6-12,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUFXWBPRALTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

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